Valeric acid, 2-(p-nitrophenyl)hydrazide
Description
Valeric acid, 2-(p-nitrophenyl)hydrazide, is a hydrazide derivative of valeric acid (pentanoic acid) where the hydroxyl group is replaced by a hydrazide moiety bearing a p-nitrophenyl substituent. The introduction of the p-nitrophenyl hydrazide group likely influences its pharmacological and physicochemical properties, such as solubility, stability, and interaction with biological targets.
Properties
CAS No. |
17667-37-7 |
|---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N'-(4-nitrophenyl)pentanehydrazide |
InChI |
InChI=1S/C11H15N3O3/c1-2-3-4-11(15)13-12-9-5-7-10(8-6-9)14(16)17/h5-8,12H,2-4H2,1H3,(H,13,15) |
InChI Key |
YNBAEPKMVZRBQQ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Other CAS No. |
17667-37-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Hydrazide Compounds
Structural and Functional Group Variations
2-(Benzyloxy)benzohydrazide Derivatives
- Structure : Benzyloxy and benzyl substituents on a benzohydrazide backbone.
- Synthesis : Derived from methyl 2-hydroxybenzoate and benzyl halides, followed by hydrazine hydrate treatment .
- These derivatives are primarily used as Schiff-base precursors for antidepressant agents .
N-Pyridyl-Hydrazone Derivatives
- Structure : Pyridine ring attached to hydrazide.
- Synthesis : Condensation of hydrazides (e.g., 6-ethoxy-2-hydrazinyl-3-nitropyridine) with substituted benzaldehydes .
- Key Differences : The pyridyl group provides a heteroaromatic system, enhancing metal-chelating properties. Unlike the nitro group, pyridine’s basic nitrogen may improve solubility in acidic environments.
Formic Acid 2-[4-(5-Nitro-2-Furyl)-2-Thiazolyl]hydrazide
- Structure : Nitrofuryl and thiazolyl substituents.
- Biological Activity: Potent carcinogen in rats, inducing mammary gland carcinomas .
Benzoic Acid p-Amino-[(Substituted Phenyl)Methylene]hydrazides
- Structure: p-Amino group instead of nitro.
- Biological Activity: Evaluated for antimicrobial activity; the amino group reduces electrophilicity compared to nitro derivatives, likely lowering reactivity toward microbial enzymes .
Physicochemical Properties
Notes:
Contradictions :
- Nitro groups enhance bioactivity in antimicrobial agents (e.g., quinazoline derivatives) but contribute to carcinogenicity in nitrofuryl hydrazides . Structural context (e.g., aliphatic vs. aromatic backbones) determines overall effects.
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